(2S)-2-[(4-fluorophenyl)methyl]pyrrolidine
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Overview
Description
(2S)-2-(4-Fluorobenzyl)pyrrolidine is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 4-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Fluorobenzyl)pyrrolidine typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with 4-fluorobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-(4-Fluorobenzyl)pyrrolidine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-Fluorobenzyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolidines.
Scientific Research Applications
(2S)-2-(4-Fluorobenzyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Fluorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pyrrolidine ring provides structural rigidity, which is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(4-Chlorobenzyl)pyrrolidine
- (2S)-2-(4-Methylbenzyl)pyrrolidine
- (2S)-2-(4-Methoxybenzyl)pyrrolidine
Uniqueness
(2S)-2-(4-Fluorobenzyl)pyrrolidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution enhances the compound’s metabolic stability and lipophilicity, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C11H14FN |
---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(2S)-2-[(4-fluorophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2/t11-/m0/s1 |
InChI Key |
VVKUNLLPKQCGHF-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](NC1)CC2=CC=C(C=C2)F |
Canonical SMILES |
C1CC(NC1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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